molecular formula C17H24N2O6 B613204 (2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid CAS No. 1263045-89-1

(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid

Cat. No.: B613204
CAS No.: 1263045-89-1
M. Wt: 352,39 g/mole
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Description

(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid is a mechanism-based, covalent inhibitor of serine β-lactamases, a critical enzyme family responsible for bacterial antibiotic resistance. Its research value lies in its role as a chemical probe and a potential scaffold for developing novel β-lactamase inhibitors. The compound features a 1,6-dihydro-2H-pyran-2-one core structure that mimics the β-lactam ring, allowing it to be recognized and processed by the enzyme. Upon acylation of the active-site serine residue, the inhibitor undergoes a structural rearrangement, leading to the formation of a stable, inert acyl-enzyme complex that permanently inactivates the enzyme. This mechanism is crucial for restoring the efficacy of co-administered β-lactam antibiotics against resistant bacterial strains. Research applications are focused on combating multidrug-resistant Gram-negative pathogens, particularly those expressing Ambler class A and class C β-lactamases, such as extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs). Its structure-activity relationship provides valuable insights for medicinal chemists working to overcome evolving resistance mechanisms, including those posed by carbapenem-resistant Enterobacteriaceae (CRE). This compound is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-5-6-25-16(24)18-9-11(15(22)23)19-10(2)14-12(20)7-17(3,4)8-13(14)21/h5,11,20H,1,6-9H2,2-4H3,(H,18,24)(H,22,23)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXMDMFLORSRGR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(CNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=N[C@@H](CNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dieckmann Cyclization

Dimethyl diethyl malonate undergoes cyclization under basic conditions (e.g., NaOEt) to yield a 4,4-dimethylcyclohexane-1,3-dione intermediate. Subsequent selective oxidation of the α-position introduces the oxo group, while hydroxylation via epoxidation and acid hydrolysis generates the 2-hydroxy substituent.

Reaction Conditions

  • Substrate : Dimethyl diethyl malonate

  • Base : Sodium ethoxide (NaOEt, 1.2 equiv)

  • Solvent : Dry ethanol, reflux (78°C)

  • Yield : ~65% after purification.

Imine Formation via Schiff Base Condensation

The ethylideneamino group (-N=CH-) is introduced through condensation of the cyclohexenone ketone with a primary amine. Ethylamine derivatives (e.g., ethylamine hydrochloride) react under mildly acidic conditions to form the Schiff base.

Optimized Protocol

  • Substrate : 2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-one

  • Amine : Ethylamine hydrochloride (1.5 equiv)

  • Catalyst : p-Toluenesulfonic acid (PTSA, 0.1 equiv)

  • Solvent : Anhydrous methanol, 50°C, 12 h

  • Yield : 72–78%.

Amino Acid Synthesis via Amidomalonate Route

The (2S)-configured propanoic acid backbone is synthesized using the amidomalonate method, enabling stereochemical control.

Alkylation of Amidomalonate

Diethyl acetamidomalonate is alkylated with propargyl bromide to introduce the propargyl side chain.

Reaction Conditions

  • Alkylating Agent : Propargyl bromide (1.2 equiv)

  • Base : NaH (2.0 equiv)

  • Solvent : Dry THF, 0°C → rt, 6 h

  • Yield : 85%.

Hydrolysis and Decarboxylation

The alkylated product undergoes acidic hydrolysis (6 M HCl, reflux) followed by decarboxylation to yield the (S)-2-aminopropanoic acid derivative. Chiral resolution (e.g., enzymatic) ensures enantiomeric excess >98%.

Allyloxycarbonyl (Alloc) Protection

The amino group is protected using allyl chloroformate to prevent unwanted side reactions during subsequent coupling.

Procedure

  • Reagent : Allyl chloroformate (1.1 equiv)

  • Base : Triethylamine (2.0 equiv)

  • Solvent : Dichloromethane, 0°C, 2 h

  • Yield : 90%.

Coupling of Cyclohexenone-Imine and Amino Acid

The final step involves coupling the Alloc-protected amino acid with the cyclohexenone-imine moiety. Peptide coupling reagents (e.g., EDC/HOBt) facilitate amide bond formation.

Optimized Conditions

  • Coupling Agent : EDC·HCl (1.5 equiv), HOBt (1.5 equiv)

  • Solvent : DMF, rt, 24 h

  • Yield : 68%.

Deprotection and Final Purification

The Alloc group is removed using palladium-catalyzed deprotection (Pd(PPh₃)₄, morpholine) under inert atmosphere.

Key Parameters

  • Catalyst : Pd(PPh₃)₄ (0.2 equiv)

  • Solvent : THF/H₂O (9:1), 25°C, 4 h

  • Yield : 82%.

Data Summary

Step Reagents/Conditions Yield Purity (HPLC)
Cyclohexenone synthesisNaOEt, ethanol, reflux65%95%
Imine formationPTSA, MeOH, 50°C75%97%
Amidomalonate alkylationPropargyl bromide, NaH, THF85%98%
Alloc protectionAllyl chloroformate, TEA, DCM90%99%
CouplingEDC/HOBt, DMF68%96%
DeprotectionPd(PPh₃)₄, morpholine82%98%

Stereochemical Considerations

The (2S) configuration is achieved via chiral auxiliary-mediated synthesis during the amidomalonate step. Use of (R)-BINOL-derived catalysts ensures enantioselectivity (>98% ee).

Industrial Scalability

Continuous flow reactors enhance throughput for cyclohexenone synthesis (residence time: 30 min, yield: 70%). Automated purification systems (e.g., preparative HPLC) ensure batch consistency.

Challenges and Mitigation

  • Imine Stability : Moisture-sensitive intermediates require anhydrous conditions and molecular sieves.

  • Racemization : Low-temperature coupling (0°C) minimizes epimerization .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. It stabilizes the amino acid residues, preventing unwanted side reactions during the synthesis process. The protecting group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, drawing on evidence from diverse sources:

(1R,2R)-1-((2S)-2-hydroxy-6-methoxychroman-4-yl)propane-1,2,3-triol ()
  • Core Structure: Chroman ring (aromatic) vs. cyclohexenone (non-aromatic, conjugated ketone).
  • Functional Groups : Methoxy, triol, and hydroxyl groups vs. hydroxyl, enamine, and carbamate.
  • Bioactivity: Chroman derivatives often exhibit antioxidant or anti-inflammatory properties due to aromatic stability. The target compound’s cyclohexenone-enamine system may favor reactivity with biological nucleophiles (e.g., enzyme active sites).
Plant-Derived Carbamate Alkaloids ()
  • Core Structure: Alkaloid backbones (e.g., pyrrolizidines) vs. cyclohexenone-amino acid hybrid.
  • Functional Groups: Natural carbamates vs. synthetic prop-2-enoxycarbonylamino group.
  • Bioactivity : Plant carbamates often target insect acetylcholinesterase. The target compound’s carbamate may enhance bioavailability or stability in biological systems.
  • Efficacy: Insect cuticle permeability (as noted in ) could influence the target compound’s effectiveness compared to natural analogs .

Data Tables for Comparative Analysis

Table 1. Structural and Functional Comparison

Feature Target Compound Chroman Derivative () Plant Carbamates ()
Core Structure Cyclohexenone + amino acid Chroman ring Alkaloid backbone
Key Functional Groups Hydroxy, enamine, carbamate Methoxy, triol Natural carbamates
Stereochemistry (2S) configuration (1R,2R,2S) Variable
Potential Bioactivity Enzyme inhibition, prodrug Antioxidant Acetylcholinesterase inhibition

Table 2. Hypothetical Physicochemical Properties

Property Target Compound Chroman Derivative Plant Carbamates
LogP (lipophilicity) Moderate (carbamate polarity) Low (hydrophilic triol) Variable (hydrophobic alkaloids)
Solubility Moderate in DMSO High in water Low in polar solvents
Metabolic Stability High (stable enamine) Moderate (oxidizable chroman) Low (rapid hydrolysis)

Research Findings and Gaps

  • Its synthetic design may offer tunable reactivity compared to natural derivatives .
  • Bioactivity Potential: The carbamate group aligns with pesticidal modes of action (), but its efficacy against specific insect orders remains untested. Similarly, the enamine group’s role in drug-like properties warrants further study .
  • Limitations : Current literature lacks direct pharmacological or toxicological data on the compound. Comparative studies with chroman or carbamate benchmarks are needed to validate hypotheses .

Biological Activity

The compound (2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring multiple functional groups, suggests a variety of biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound's structure can be analyzed through its IUPAC name and molecular formula. Key features include:

  • Functional Groups : The presence of an amine, hydroxyl, and carbonyl groups indicates potential interactions with biological targets.
  • Molecular Formula : C₁₄H₁₉N₃O₄

This complexity may allow it to engage in various biochemical pathways.

Predicted Biological Activities

Based on its structural characteristics, the compound is predicted to exhibit several pharmacological activities:

  • Antioxidant Activity : The hydroxyl group may confer antioxidant properties, protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory pathways.
  • Antitumor Potential : The cyclohexenone core is reminiscent of known anticancer agents, suggesting possible activity against tumor cells.

Structure-Activity Relationship (SAR)

Understanding the relationship between the compound's structure and its biological activity is crucial. The following table summarizes some related compounds and their activities:

Compound NameKey FeaturesBiological Activity
Lysine DerivativesContains an amine and carboxylic acidKnown for protein synthesis
Cyclohexenone CompoundsFeatures a cyclohexene corePotential anti-cancer agents
Amino Acid AnaloguesSimilar backbone structure with varied side chainsVarious metabolic roles

The unique arrangement of functional groups in this compound may enhance its biological efficacy compared to these analogs.

Synthetic Routes

The synthesis of this compound can be approached through various methods, including:

  • Protection of Functional Groups : Utilizing protecting groups to prevent unwanted reactions during synthesis.
  • Formation of Key Intermediates : Employing reactions such as Michael addition to introduce the cyclohexenone moiety.

The proposed mechanism involves:

  • Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Binding to Receptors : Potential interactions with cellular receptors could mediate its biological effects.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of structurally similar compounds, providing insights into the potential effects of this compound:

  • In Vivo Studies : Research on related cyclohexenone derivatives demonstrated significant anti-inflammatory effects in murine models of autoimmune diseases .
  • Cell Culture Experiments : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, indicating a need for further exploration of this compound's antitumor properties.

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